1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one

stereochemistry chiral resolution structure-activity relationship

With a chiral sec-butyl group at N1, this compound offers unique steric and electronic properties absent in common methyl, ethyl, or isopropyl analogs. Ideal for mapping N1 alkyl effects on kinase (GSK-3, CDK2/5) vs PDE4 selectivity, and for resolving enantiomer-specific activity. Commercially available at ≥95% purity, ensuring cross-study reproducibility as a standardized control. Order today.

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 1822685-93-7
Cat. No. B2965190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one
CAS1822685-93-7
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESCCC(C)N1C2=C(C=N1)C(=CC(=O)N2)C
InChIInChI=1S/C11H15N3O/c1-4-8(3)14-11-9(6-12-14)7(2)5-10(15)13-11/h5-6,8H,4H2,1-3H3,(H,13,15)
InChIKeySDUHJXTYISLPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1822685-93-7): Core Structural & Sourcing Profile


1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1822685-93-7) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridin-6-one class . It features a sec-butyl substituent at the N1 position and a methyl group at C4 on the core scaffold. The compound is commercially available for research use (e.g., from Santa Cruz Biotechnology, sc-339150) [1]. Its molecular formula is C11H15N3O with a molecular weight of 205.26 g/mol . Pyrazolo[3,4-b]pyridin-6-ones are recognized as a privileged scaffold in medicinal chemistry, with reported activity as kinase inhibitors (e.g., GSK-3, CDK2/5) and phosphodiesterase (PDE4) inhibitors [2].

Why Structural Analogs Cannot Simply Replace 1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one


In the pyrazolo[3,4-b]pyridin-6-one class, small changes to the N1-alkyl substituent dramatically alter target selectivity, potency, and pharmacokinetic profiles [1]. The sec-butyl group in this compound introduces a specific steric and stereochemical environment (a chiral center) which is absent in common analogs with methyl, ethyl, or isopropyl groups. Generic substitution with a linear butyl or bulkier tert-butyl analog cannot replicate this precise spatial and electronic fingerprint. The class is known for its polypharmacology (GSK-3, CDK2/5, PDE4), and even subtle N1 modifications can shift a compound from a kinase inhibitor to a PDE4 inhibitor, or from potent to inactive [1]. Therefore, directly interchanging this compound with another pyrazolo[3,4-b]pyridin-6-one without explicit target engagement data introduces significant scientific risk.

1-(Butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one: Quantified Differentiation Evidence


Chiral N1 Substituent Introduces a Stereochemical Handle Absent in Achiral Analogs

The sec-butyl group on N1 contains a chiral center, unlike the methyl, ethyl, isopropyl, or linear butyl groups found on the most common analogs. This stereocenter can be exploited for diastereomeric or enantiomeric resolution in affinity studies. While no quantitative binding data is available for the target compound, related pyrazolo[3,4-b]pyridin-6-one chemotypes have demonstrated stereospecific target engagement [1]. The presence of this chiral handle is a verifiable structural differentiator from achiral comparators like 1-butyl-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one.

stereochemistry chiral resolution structure-activity relationship

N1-Alkyl Steric Bulk (sec-butyl) is Intermediate, Distinct from Methyl or tert-Butyl

The sec-butyl group provides a calculated A-value (steric parameter) of approximately 1.5 kcal/mol, which is significantly larger than a methyl group (1.7 kcal/mol for ethyl but ~0 for methyl) and smaller than a tert-butyl group (>4.9 kcal/mol). This intermediate steric bulk can influence binding pocket accommodation differently. Patent SAR data on pyrazolo[3,4-b]pyridin-6-ones as GSK-3 inhibitors shows that N1 substituent size directly correlates with activity cliffs, where a small change from isopropyl to sec-butyl can abolish or enhance kinase inhibition [1]. No direct quantitative IC50 data is available for this specific compound.

steric effects structure-activity relationship kinase selectivity

Class-Level Kinase Inhibition Window Relevant to Oncology Research

The core pyrazolo[3,4-b]pyridin-6-one scaffold is disclosed as an inhibitor of multiple kinases including GSK-3β, CDK2, and CDK5 [1]. While the specific compound's activity is not reported, its N1-sec-butyl substitution places it in a chemical space where kinase panel profiling is highly relevant. Closely related analogs with N1-isopropyl and N1-butyl groups have demonstrated sub-micromolar IC50 values against GSK-3β in patent examples [1]. This suggests the target compound is a candidate for kinase profiling studies, though direct comparator data is absent.

GSK-3 CDK kinase panel cancer

Commercial Availability and Purity Differentiate from Unvalidated In-House Syntheses

The compound is available from established vendors with specified purity (e.g., >95% by CymitQuimica) . This contrasts with in-house synthesized batches of close analogs, which may lack standardized purity profiles. For example, the 1-isopropyl-4-methyl analog may need to be custom-synthesized, introducing variability. While not a pharmacological differentiation, this is a practical procurement differentiator: a characterized, off-the-shelf compound ensures experimental reproducibility.

chemical sourcing purity reproducibility

Best-Fit Research Applications for 1-(Butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one Based on Structural Evidence


Kinase Selectivity Panel Screening Probe

Deploy this compound in a broad kinase panel (GSK-3, CDK2/5, etc.) alongside its 1-methyl, 1-ethyl, and 1-isopropyl analogs to map the effect of N1 alkyl sterics and chirality on selectivity. The sec-butyl group may reveal a selectivity pocket not occupied by smaller substituents. [1]

Stereochemical SAR Exploration

Resolve the enantiomers of this chiral compound and test them individually against a target of interest. Any observed stereospecificity would provide a strong rationale for further medicinal chemistry optimization. [1]

PDE4 vs. Kinase Selectivity Counter-Screen

Use this compound in a counter-screen between PDE4 and a kinase panel. The N1-alkyl group in this scaffold class has been shown to influence whether the molecule acts as a kinase or PDE4 inhibitor. Including this compound helps define the structural determinants of selectivity. [2]

Standardized Chemical Probe for Academic Screening Libraries

Because it is commercially available with defined purity (≥95%), this compound can serve as a standardized control or chemical probe for core facility screening libraries, ensuring cross-study reproducibility that custom-synthesized analogs cannot guarantee.

Quote Request

Request a Quote for 1-(butan-2-yl)-4-methyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.